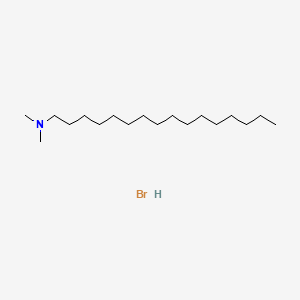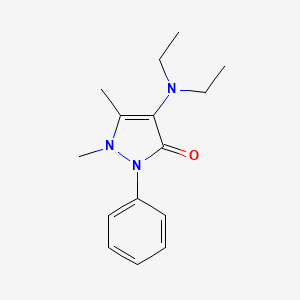
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- is a complex organic compound with a unique structure that includes both ketone and nitro functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- typically involves multi-step organic reactions. One common method includes the nitration of a furan derivative followed by acetylation and subsequent reaction with 2,4-pentanedione. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as distillation and chromatography is essential to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The ketone groups can be reduced to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and acetyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while reduction of the ketone groups results in alcohols.
Wissenschaftliche Forschungsanwendungen
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism of action of 2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ketone groups can also participate in reactions with nucleophiles, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Pentanedione, 3-methyl-: Similar structure but lacks the nitro and acetyl groups.
2,4-Pentanedione, 3-acetyl-: Contains an acetyl group but lacks the nitro and furan moieties.
3-Ethyl-2,4-pentanedione: Similar diketone structure but with an ethyl group instead of the nitro and furan groups.
Uniqueness
2,4-Pentanedione, 3-(4-acetyl-5-methyl-2-nitro-3-furanyl)- is unique due to the presence of both nitro and acetyl groups attached to a furan ring, which imparts distinct chemical and biological properties not found in its simpler analogs.
This compound’s unique structure and reactivity make it a valuable subject of study in various scientific disciplines.
Eigenschaften
CAS-Nummer |
56015-45-3 |
|---|---|
Molekularformel |
C12H13NO6 |
Molekulargewicht |
267.23 g/mol |
IUPAC-Name |
3-(4-acetyl-5-methyl-2-nitrofuran-3-yl)pentane-2,4-dione |
InChI |
InChI=1S/C12H13NO6/c1-5(14)9(6(2)15)11-10(7(3)16)8(4)19-12(11)13(17)18/h9H,1-4H3 |
InChI-Schlüssel |
BBPHOMUOPRELOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=C(O1)[N+](=O)[O-])C(C(=O)C)C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



octylsulfanium bromide](/img/structure/B14629853.png)

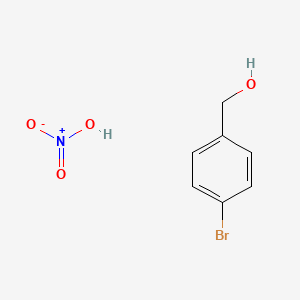
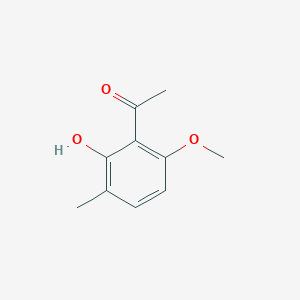
![2,2,4-Trimethylpentyl 2-[(naphthalen-1-yl)amino]benzoate](/img/structure/B14629879.png)
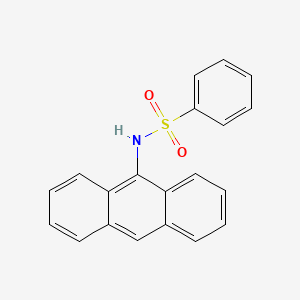

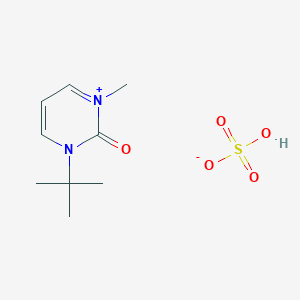

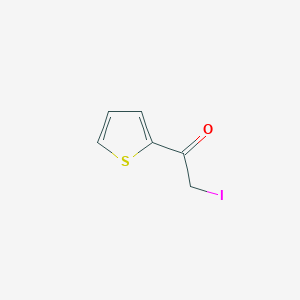
![N~1~,N~2~-Bis[(2-nitrophenyl)methyl]ethane-1,2-diamine](/img/structure/B14629900.png)
